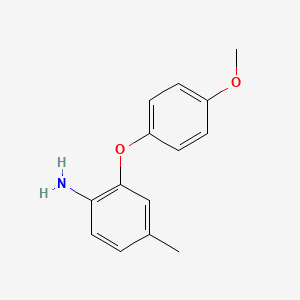

2-(4-Methoxyphenoxy)-4-methylaniline

描述

Contextual Significance of Aryl-Ether-Amine Scaffolds in Organic Chemistry

The combination of an aryl ether and an aniline (B41778) moiety within a single molecule creates what is known as an aryl-ether-amine scaffold. This structural arrangement is of significant interest in medicinal chemistry due to the favorable pharmacological properties it can impart. The phenoxyaniline (B8288346) core, a prime example of this scaffold, is a versatile intermediate in the synthesis of various pharmaceutical drugs. researchgate.net For instance, 4-Nitro-2-phenoxyaniline is a known intermediate in the production of Nimesulide, a non-steroidal anti-inflammatory drug (NSAID). asianpubs.org

The strategic placement of the ether and amine groups allows for three-dimensional diversity in molecular design, which is crucial for achieving specific interactions with biological targets. The oxygen of the ether can act as a hydrogen bond acceptor, while the amino group can serve as a hydrogen bond donor, both of which are critical for molecular recognition processes in biological systems.

Research Prominence of 2-(4-Methoxyphenoxy)-4-methylaniline and Related Structures

While extensive research on the specific compound this compound is not widely documented in publicly available literature, its structural components suggest significant potential as a valuable building block in synthetic organic chemistry. mdpi.comnih.gov Its chemical identity is confirmed with the CAS Number 946716-51-4.

The research prominence of this compound can be inferred from the well-established importance of its constituent parts: the 2-phenoxyaniline (B124666) core, the 4-methyl group, and the 4-methoxy substituent.

The 2-Phenoxyaniline Core : Derivatives of 2-phenoxyaniline have been investigated for a range of biological activities. A patent has described certain 2-phenoxyaniline derivatives as having an inhibitory effect on the Na+/Ca2+ exchange system, indicating their potential for the treatment of ischemic diseases. google.com Furthermore, transition metal complexes of ligands derived from 2-phenoxyaniline have been synthesized and evaluated for their antioxidant, anti-inflammatory, and antimicrobial properties. tandfonline.com

The 4-Methoxy Group : The presence of a methoxy (B1213986) group is a common feature in many approved drugs. nih.gov This substituent can significantly influence a molecule's physicochemical properties, such as solubility and lipophilicity, and can also affect its metabolic stability and binding affinity to biological targets. drughunter.comyoutube.com The strategic placement of a methoxy group can lead to enhanced potency and an improved pharmacokinetic profile. researchgate.net

The 4-Methyl Group : The methyl group, while seemingly simple, can also play a crucial role in modulating a molecule's activity by influencing its conformation and interaction with target proteins.

Given these points, this compound represents a promising scaffold for the development of new chemical entities. It can be envisioned as a key intermediate for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. The presence of the reactive aniline group allows for a variety of chemical transformations, enabling the construction of diverse molecular libraries for screening for biological activity.

The table below summarizes the key properties of this compound.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 946716-51-4 |

| Molecular Formula | C14H15NO2 |

| Molecular Weight | 229.28 g/mol |

| Structural Features | Aryl-ether-amine scaffold, 2-phenoxyaniline core, 4-methoxy substituent, 4-methyl substituent |

Structure

3D Structure

属性

IUPAC Name |

2-(4-methoxyphenoxy)-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-10-3-8-13(15)14(9-10)17-12-6-4-11(16-2)5-7-12/h3-9H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSUQMCNXDDAOKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)OC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Methoxyphenoxy 4 Methylaniline and Its Analogs

Conventional Synthetic Routes

Nucleophilic Aromatic Substitution (SNAr) Strategies

The formation of the diaryl ether bond in 2-(4-Methoxyphenoxy)-4-methylaniline is often achieved through nucleophilic aromatic substitution (SNAr). This class of reactions involves the attack of a nucleophile on an aromatic ring that is substituted with a good leaving group and activated by electron-w-withdrawing groups. libretexts.orgmasterorganicchemistry.comlibretexts.org

A primary method for constructing the diaryl ether framework is the intermolecular condensation of an appropriately substituted aryl halide and a phenol (B47542). beilstein-journals.org In the context of synthesizing the target molecule, this would typically involve the reaction of a 4-methoxyphenoxide (the nucleophile) with an activated 2-halo-4-methyl-nitrobenzene derivative.

One of the foundational methods for this transformation is the Ullmann condensation. beilstein-journals.orgnih.govmdpi.comorganic-chemistry.org This copper-catalyzed reaction facilitates the coupling of aryl halides with phenols. nih.govmdpi.comorganic-chemistry.org While effective, classical Ullmann conditions often require high temperatures and stoichiometric amounts of copper. beilstein-journals.org Modern variations of the Ullmann-type synthesis have been developed that utilize catalytic amounts of copper complexes with various ligands, allowing for milder reaction conditions. organic-chemistry.orgacs.org For instance, the use of ligands such as diols can promote the reaction at lower temperatures. acs.org

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have also been adapted for the synthesis of diaryl ethers from aryl halides and alcohols, offering an alternative to the harsher conditions of the traditional Ullmann reaction. organic-chemistry.orgwikipedia.org These methods often exhibit broad substrate scope and functional group tolerance. wikipedia.org

Table 1: Comparison of Diaryl Ether Synthesis Methods

| Method | Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Ullmann Condensation | Copper (stoichiometric or catalytic) | High temperatures (can be milder with ligands) | Cost-effective metal catalyst. organic-chemistry.org | Can require harsh conditions, limited functional group tolerance in classical protocol. beilstein-journals.org |

| Buchwald-Hartwig C-O Coupling | Palladium with phosphine (B1218219) ligands | Milder temperatures, base | High yields, broad substrate scope, good functional group tolerance. organic-chemistry.orgwikipedia.org | Expensive catalyst, sensitive ligands. organic-chemistry.org |

The efficiency and regioselectivity of SNAr reactions are significantly influenced by the electronic nature of the substituents on both the aryl halide and the phenol. numberanalytics.com For the aryl halide, the presence of strong electron-withdrawing groups (EWGs) ortho and/or para to the leaving group is crucial for activating the ring towards nucleophilic attack. libretexts.orglibretexts.orgnih.gov These EWGs stabilize the negative charge of the intermediate Meisenheimer complex that forms during the reaction. libretexts.orglibretexts.orgnumberanalytics.com In the synthesis of a precursor to this compound, a nitro group (-NO₂) at the ortho or para position to the halogen leaving group on the methyl-substituted benzene (B151609) ring would strongly facilitate the substitution reaction. libretexts.org

Conversely, electron-donating groups (EDGs) on the aryl halide deactivate the ring toward nucleophilic attack. The position of the substituents also dictates the regioselectivity of the reaction. For instance, a meta-directing EWG will not provide the same level of activation as an ortho- or para-directing one because it does not effectively delocalize the negative charge of the Meisenheimer complex. libretexts.org

On the phenol component, electron-donating groups can increase the nucleophilicity of the phenoxide, potentially increasing the reaction rate. However, sterically bulky groups on either reactant can hinder the reaction. nih.govacs.org

Reduction of Nitroaromatic Precursors

The final step in the synthesis of this compound is typically the reduction of a nitroaromatic precursor, such as 2-(4-methoxyphenoxy)-4-methyl-1-nitrobenzene. The conversion of the nitro group to an amine is a common and well-established transformation in organic synthesis. wikipedia.org

Catalytic hydrogenation is a widely used and often preferred method for the reduction of nitro groups due to its high efficiency and the clean nature of the reaction, which typically produces water as the only byproduct. commonorganicchemistry.com This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. mt.com

Commonly employed catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.orgcommonorganicchemistry.com The reaction is usually carried out in a suitable solvent, such as ethanol (B145695) or methanol, at room temperature and atmospheric or elevated pressure of hydrogen. chemicalbook.comprepchem.com While generally effective, one potential drawback of catalytic hydrogenation is its ability to reduce other functional groups that may be present in the molecule. commonorganicchemistry.com However, the reduction of a nitro group is often highly chemoselective. researcher.life It is important to carefully control the reaction conditions to avoid over-reduction or side reactions, as unstable hydroxylamine (B1172632) intermediates can sometimes form. mt.com

For substrates containing functional groups that are sensitive to catalytic hydrogenation, chemo-selective reduction methods using metal reagents in acidic or neutral conditions provide a valuable alternative. acs.org These methods are often tolerant of a wider range of functional groups. organic-chemistry.org

A classic and reliable method for the reduction of aromatic nitro compounds is the use of a metal in the presence of an acid. doubtnut.com Common systems include:

Tin (Sn) or Tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl) : This is a traditional method for nitro group reduction. askiitians.comacsgcipr.org The reaction proceeds through electron transfer from the metal. askiitians.com

Iron (Fe) in the presence of hydrochloric acid (HCl) or acetic acid : This is another widely used and often milder method. commonorganicchemistry.comdoubtnut.com

Zinc (Zn) in the presence of an acid : Zinc dust can also be employed for this transformation. commonorganicchemistry.com

These methods are generally robust and can be performed under relatively mild conditions. commonorganicchemistry.com The choice of reagent can sometimes be tuned to achieve selectivity in molecules with multiple reducible functional groups. nih.gov For example, tin(II) chloride is known for its mildness and can be used for selective reductions. commonorganicchemistry.com

Table 2: Common Reagents for Nitro Group Reduction

| Reagent/System | Conditions | Selectivity |

|---|---|---|

| H₂/Pd/C | Hydrogen gas, catalyst in solvent | High efficiency, can reduce other functional groups. commonorganicchemistry.com |

| Fe/HCl or Fe/AcOH | Metal in acidic solution | Good for general nitro reduction, often mild. commonorganicchemistry.comdoubtnut.com |

| SnCl₂/HCl | Metal salt in acidic solution | Mild and can be chemo-selective. commonorganicchemistry.comacsgcipr.org |

| Zn/HCl or Zn/AcOH | Metal in acidic solution | Effective reducing agent. commonorganicchemistry.com |

Acylation and Related Functionalizations

The amino group on the this compound scaffold is a key site for functionalization, with acylation being a primary and fundamental transformation. This reaction involves the introduction of an acyl group (R-C=O) onto the nitrogen atom, forming an amide. Acylation is crucial for several reasons: it can serve as a protecting group strategy to modulate the reactivity of the amino group during subsequent reactions, and the resulting amide may itself be the target molecule with specific biological or material properties.

The most common reagents for the acylation of aromatic amines are acid anhydrides (like acetic anhydride) and acyl chlorides. The reaction is typically a nucleophilic acyl substitution, where the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent.

The conditions for acylation can be varied to optimize yield and purity. While the reaction can proceed without a catalyst, it is often accelerated by the presence of acids or bases. For instance, reactions can be carried out in ethyl acetate (B1210297) at room temperature without additives. Alternatively, solvent-free conditions or the use of aqueous media with a base like sodium bicarbonate are also effective. The choice of conditions depends on the specific substrate and the desired outcome.

Below is a table summarizing various conditions for the acylation of aniline (B41778) derivatives, which are analogous to the target compound.

| Amine Substrate | Acylating Agent | Catalyst/Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| Aniline | Acetic Anhydride (B1165640) | None | Ethyl Acetate | Room Temp. | High |

| p-Toluidine | Acetic Anhydride | Vinegar (Acetic Acid) | Solvent-free | Room Temp. | High |

| Aniline Hydrochloride | Acetic Anhydride | NaHCO₃ | Water | Room Temp. | Good |

| Solid Aromatic Amines | Acetic Anhydride | None | Excess Acetic Anhydride | <80°C | Not specified |

Modern and Sustainable Synthetic Approaches

Recent advancements in synthetic organic chemistry have focused on developing more efficient, sustainable, and environmentally benign methodologies. These modern approaches are highly applicable to the synthesis of diaryl ethers like this compound, offering significant advantages over classical methods.

Microwave-Assisted Organic Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. In the context of diaryl ether synthesis, microwave irradiation can dramatically reduce reaction times and improve yields for both Ullmann-type couplings and SNAr reactions. nih.govresearchgate.net

For SNAr reactions, microwave heating can facilitate the catalyst-free coupling of phenols with electron-deficient aryl halides. The high temperatures and pressures achieved in a sealed microwave reactor can promote reactions that would otherwise be sluggish or require harsh conditions. For example, the reaction of various phenols with activated aryl fluorides or chlorides in a solvent like DMSO with a base such as potassium carbonate can proceed to completion in as little as 5-10 minutes, affording high to excellent yields of the corresponding diaryl ethers. researchgate.netacs.org This method is particularly attractive due to its simplicity, speed, and the elimination of the need for a transition metal catalyst. acs.org

The table below presents data for the microwave-assisted synthesis of various diaryl ethers via catalyst-free SNAr reactions. acs.org

| Aryl Halide | Phenol | Base | Solvent | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 2-Fluorobenzonitrile | Guaiacol | K₂CO₃ | DMSO | 10 | 95 |

| 4-Fluorobenzonitrile | Phenol | K₂CO₃ | DMSO | 10 | 98 |

| 1-Chloro-4-nitrobenzene | 4-Nitrophenol | K₂CO₃ | DMSO | 10 | 85 |

| 1-Chloro-4-nitrobenzene | 4-Chlorophenol | K₂CO₃ | DMSO | 10 | 87 |

Continuous Flow Chemistry Techniques

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better process control, scalability, and often, improved yields and purities. The synthesis of diaryl ethers has been successfully adapted to continuous flow systems.

Methodologies developed for microwave-assisted synthesis can often be translated to continuous flow reactors. lpp-equipment.pl For instance, the SNAr reaction between an aryl halide and a phenol can be performed by pumping the reactants through a heated and pressurized tube or microreactor. This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to optimized and reproducible outcomes.

An innovative approach involves the use of supercritical carbon dioxide (scCO₂) as a solvent in a continuous flow process. A fixed-bed reactor containing a polymer-supported reagent can be used to mediate the SNAr reaction, offering a green and efficient method for diaryl ether synthesis with high conversions. ox.ac.uk Furthermore, continuous-flow milli-sized tubular reactors with internal walls coated with a copper catalyst have been developed for Ullmann ether synthesis, demonstrating the synergy between microwave heating and flow chemistry to enhance reaction efficiency. nih.govqub.ac.uk Electrochemical strategies in continuous flow reactors have also been implemented for diaryl ether synthesis, improving efficiency and reducing waste. acs.org

Solvent-Free Reaction Environments

Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free reaction conditions not only reduce environmental impact but can also simplify workup procedures and, in some cases, enhance reaction rates. Mechanochemistry, particularly ball milling, has gained prominence as a sustainable technique for organic synthesis. rsc.org

In a ball mill, solid reactants are placed in a container with grinding media (balls), and the mechanical energy from milling induces chemical reactions. This technique has been successfully applied to the synthesis of various organic compounds, including diaryl chalcogenides, under solvent-free, ligand-free, and sometimes metal-free conditions. organic-chemistry.orgresearchgate.netresearchgate.net The reaction of aryl diazonium salts with diaryl dichalcogenides on an alumina (B75360) surface under ball milling provides a rapid and efficient route to the desired products. High-temperature ball milling has also been shown to be effective for the synthesis of ethers, demonstrating that the combination of thermal and mechanical energy can drive reactions that might otherwise require solvents. irb.hr These mechanochemical methods represent a promising, environmentally friendly alternative for the synthesis of diaryl ethers and their analogs.

Chemical Reactivity and Mechanistic Investigations of 2 4 Methoxyphenoxy 4 Methylaniline

Reactivity of the Aromatic Amine Moiety

The primary aromatic amine group (-NH₂) is a versatile functional group that serves as a key site for derivatization and redox chemistry. Its nucleophilicity and susceptibility to oxidation are central to its reactivity profile.

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, readily participating in reactions with various electrophiles.

Alkylation: The amine can undergo alkylation with alkyl halides, though this reaction can be difficult to control, often leading to mixtures of mono-, di-, and even tri-alkylated products (quaternary ammonium (B1175870) salts).

Acylation: A more controlled and common derivatization is acylation. The reaction with acyl chlorides or anhydrides in the presence of a base (like pyridine) yields stable amide derivatives. For example, acetylation with acetyl chloride or acetic anhydride (B1165640) is a common method for protecting the amine group. researchgate.net

Sulfonylation: Similarly, the amine reacts with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base to form sulfonamides. This reaction is the basis of the Hinsberg test for amines. Recent studies have also explored the remote C-H sulfonylation of anilines using directing groups, which could be a potential pathway for functionalizing the aromatic ring system. mdpi.com

| Derivatization Reaction | Reagent Example | Product Type |

| Alkylation | Methyl Iodide (CH₃I) | N-methylated aniline (B41778) |

| Acylation | Acetyl Chloride (CH₃COCl) | Acetanilide (Amide) |

| Sulfonylation | p-Toluenesulfonyl Chloride | Sulfonamide |

The aromatic amine is susceptible to oxidation, yielding a variety of products depending on the oxidant and reaction conditions.

Imino Compounds: Mild oxidation can lead to the formation of imines. The oxidation of substituted anilines with reagents like silver oxide or potassium ferricyanide (B76249) has been shown to produce N-aryl-quinone imines. rsc.orgcsu.edu.aucsu.edu.au In the case of 2-(4-Methoxyphenoxy)-4-methylaniline, intermolecular coupling could also lead to the formation of azobenzene (B91143) derivatives (Ar-N=N-Ar) or even more complex cyclized products like phenazines under certain oxidative conditions. rsc.orgrsc.org The specific products are often the result of complex reaction pathways involving radical intermediates. csu.edu.au

Nitro Compounds: The direct oxidation of a primary aromatic amine to a nitro group is a challenging transformation that requires powerful oxidizing agents. Reagents like trifluoroperacetic acid (TFPAA), generated in situ from trifluoroacetic anhydride and hydrogen peroxide, are capable of this conversion. However, this reaction can be accompanied by side reactions and is often less preferred than nitration of the corresponding arene followed by reduction.

| Oxidizing Agent | Potential Product(s) |

| Potassium Ferricyanide (K₃[Fe(CN)₆]) | Azo compounds, Phenazines, Quinone Imines |

| Silver Oxide (Ag₂O) | Azo compounds, Quinone Imines |

| Trifluoroperacetic Acid (CF₃CO₃H) | Nitro compound |

Reactions Involving the Phenoxy Ether Linkage

The diaryl ether linkage is generally stable but can be cleaved under specific, often harsh, conditions. Its structure also allows for the theoretical possibility of intramolecular rearrangements.

The cleavage of the C-O bond in a diaryl ether is more difficult than in an alkyl aryl ether. However, it can be achieved under forcing conditions. wikipedia.org

Acid-Catalyzed Cleavage: Strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) at high temperatures are typically used to cleave ethers. libretexts.orgmasterorganicchemistry.com For an aryl ether, the reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. The attack will occur at the more electrophilic carbon. In the case of this compound, cleavage would yield a phenol (B47542) and an aryl halide. Due to the electronic properties of the two rings, the reaction would likely produce a mixture of 4-methoxyphenol (B1676288) and a halogenated 4-methylaniline derivative, and 4-methyl-2-aminophenol and a halogenated anisole (B1667542) derivative.

Photocatalytic Cleavage: Modern methods have explored the use of photocatalysis for ether bond cleavage, particularly in the context of lignin (B12514952) degradation, which contains similar ether linkages. mdpi.com Systems using catalysts like Ni/TiO₂ under UV irradiation have been shown to effectively cleave β-O-4 ether bonds. mdpi.com

| Cleavage Method | Reagents | Typical Conditions | Products |

| Acidic Cleavage | HBr or HI | High Temperature | Phenol and Aryl Halide |

| Photocatalytic Cleavage | Ni/TiO₂ | UV Irradiation, Room Temp | Fragmented Aromatics |

The classic Claisen rearrangement is a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement that occurs in allyl aryl ethers upon heating. youtube.com The parent compound, this compound, does not possess the required allyl group for a standard Claisen rearrangement.

However, related sigmatropic rearrangements could be envisioned in derivatives. For instance, if the methoxy (B1213986) group on the phenoxy ring were replaced with an allyloxy group, a Claisen rearrangement could be induced. This would involve the migration of the allyl group from the oxygen atom to an ortho position on the aromatic ring, proceeding through a cyclic, six-membered transition state. libretexts.org The driving force for such a reaction is the formation of a stable carbonyl group in the intermediate, which then tautomerizes to restore aromaticity. youtube.com Research on related systems, such as the thio-Claisen rearrangement, demonstrates that organic-chemistry.orgorganic-chemistry.org sigmatropic shifts can be initiated in molecules with similar structural motifs under thermal or catalytic conditions. semanticscholar.org

Electrophilic and Nucleophilic Substitution on Aromatic Rings

Both aromatic rings of the molecule are activated towards electrophilic substitution, but the positions of attack are governed by the directing effects of the existing substituents. The synthesis of diaryl ethers itself often involves a nucleophilic aromatic substitution reaction. nih.gov

Electrophilic Aromatic Substitution (EAS):

Ring A (Aniline Ring): This ring contains the strongly activating and ortho-, para-directing amine (-NH₂) group and the weakly activating, ortho-, para-directing methyl (-CH₃) group. The amine group's directing effect is dominant. The ether linkage (-OAr) is also an ortho-, para-director. Therefore, electrophilic attack is strongly favored at the positions ortho and para to the powerful amine group (positions 3, 5, and 6). Position 6 is para to the methyl group and ortho to the amine, making it a highly likely site for substitution. Position 5 is ortho to the amine and meta to the methyl group.

Ring B (Phenoxy Ring): This ring contains the strongly activating and ortho-, para-directing methoxy (-OCH₃) group and the ether oxygen (-OAr), which is also activating and ortho-, para-directing. Electrophilic attack will be directed to the positions ortho to the methoxy group (positions 3' and 5'), as the para position is blocked.

Nucleophilic Aromatic Substitution (SNAr):

The synthesis of this compound and related diaryl ethers can be achieved via Ullmann condensation or Buchwald-Hartwig amination-type cross-coupling reactions. organic-chemistry.orgacs.orgrsc.org These reactions involve the coupling of a phenol with an aryl halide (or vice versa) and are examples of transition-metal-catalyzed nucleophilic substitution. nih.govacs.org For SNAr to occur without a metal catalyst, a strong electron-withdrawing group (like -NO₂) is typically required to be ortho or para to a leaving group on one of the aromatic rings, which is not the case in the parent molecule. researchgate.net

| Ring | Substituents | Predicted EAS Position(s) |

| Aniline Ring | -NH₂ (o,p), -CH₃ (o,p), -OAr (o,p) | Positions 3, 5, and 6 |

| Phenoxy Ring | -OCH₃ (o,p), -OAr (o,p) | Positions 3' and 5' |

Catalytic Transformations and Reaction Kinetics

The structure of this compound features a robust diaryl ether bond, which is generally unreactive. However, under specific catalytic conditions, this bond can be induced to undergo cleavage or participate in cross-coupling reactions. The aniline moiety, with its electron-donating amino and methyl groups, influences the reactivity of its aromatic ring, making it susceptible to electrophilic substitution, while the lone pair on the nitrogen atom allows it to act as a nucleophile.

Catalytic Cleavage and Cross-Coupling of the Diaryl Ether Linkage:

The diaryl ether C-O bond is notably strong, with dissociation energies that make its cleavage challenging. nih.govdntb.gov.ua Nevertheless, various catalytic systems have been developed for the transformation of diaryl ethers. These reactions are of significant interest for applications such as lignin valorization and the recycling of polymers like polyphenylene oxide (PPO). acs.orgresearchgate.netnih.gov

Palladium-catalyzed reactions, for instance, have been successfully employed for the amination of diaryl ethers, converting them into aniline derivatives through dual C(Ar)-O bond cleavages. acs.org Other transition metals like copper and rhodium have also been utilized in catalytic cycles for the synthesis and cleavage of diaryl ethers. rsc.orgacs.orgjsynthchem.comjsynthchem.com Furthermore, photoredox catalysis has emerged as a mild and efficient method for the cleavage of C-O bonds in diaryl ethers at room temperature. nih.govdntb.gov.ua

The general scheme for a palladium-catalyzed cross-coupling of a diaryl ether with a nucleophile can be represented as follows:

Ar-O-Ar' + Nu-H ->[Pd Catalyst, Ligand, Base] Ar-Nu + Ar'-OH

Given the structure of this compound, it could potentially undergo catalytic hydrogenolysis, where the C-O bond is cleaved to yield 4-methylaniline and 4-methoxyphenol.

Hypothetical Catalytic Hydrogenolysis of this compound

| Catalyst | Temperature (°C) | Pressure (bar H₂) | Solvent | Potential Products |

|---|---|---|---|---|

| Pd/C | 150-200 | 20-50 | Dioxane | 4-methylaniline, 4-methoxyphenol |

| Ni/C | 200-250 | 30-60 | Methanol | 4-methylaniline, 4-methoxyphenol |

This table is illustrative and based on general conditions for diaryl ether hydrogenolysis; specific conditions for this compound would require experimental optimization.

Reactivity of the Aniline Moiety:

The aniline ring in this compound is activated towards electrophilic aromatic substitution by the electron-donating amino (-NH2) and methyl (-CH3) groups. These groups direct incoming electrophiles to the ortho and para positions relative to themselves. byjus.com However, the bulky 2-(4-methoxyphenoxy) group would likely provide significant steric hindrance at one of the ortho positions.

Reaction Kinetics:

Fundamental Reaction Mechanisms (e.g., SNAr Concerted vs. Stepwise Pathways)

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl ethers. The mechanism of SNAr reactions has been a subject of considerable debate, with evidence supporting both a classical two-step (stepwise) addition-elimination mechanism and a concerted mechanism. researchgate.netnih.govscispace.comstackexchange.comresearchgate.net

The Stepwise Mechanism (Addition-Elimination):

The traditional view of the SNAr mechanism involves the formation of a discrete, non-aromatic intermediate known as a Meisenheimer complex. researchgate.net In this two-step process, the nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate. In the second, typically faster step, the leaving group is expelled, and the aromaticity of the ring is restored.

The stability of the Meisenheimer complex is a crucial factor in determining the viability of this pathway. This intermediate is stabilized by the presence of strong electron-withdrawing groups at the ortho and para positions to the site of substitution. wikipedia.org

The Concerted Mechanism (cSNAr):

Recent experimental and computational studies have provided compelling evidence that many SNAr reactions, particularly those without strong electron-withdrawing activating groups, proceed through a concerted mechanism. nih.govstackexchange.com In a concerted (cSNAr) pathway, the bond to the nucleophile is formed simultaneously with the breaking of the bond to the leaving group, passing through a single transition state. scispace.com In this scenario, the Meisenheimer complex represents the transition state rather than a stable intermediate. stackexchange.com

Mechanistic Considerations for this compound:

For a hypothetical SNAr reaction where a nucleophile displaces the 4-methoxyphenoxy group from the 4-methylaniline ring, the mechanism would depend on the reaction conditions and the nature of the nucleophile. The aniline ring itself is not strongly activated towards nucleophilic attack due to the presence of electron-donating groups.

However, if the reaction were to occur, the question of a stepwise versus a concerted mechanism would arise. Given the absence of strong electron-withdrawing groups on the aniline ring, a concerted mechanism might be more likely. nih.gov The stability of the potential Meisenheimer intermediate would be relatively low, favoring a single transition state.

Factors Influencing the SNAr Mechanism

| Factor | Favoring Stepwise Mechanism | Favoring Concerted Mechanism |

|---|---|---|

| Ring Substituents | Strong electron-withdrawing groups (e.g., -NO₂) | Electron-donating or weakly withdrawing groups |

| Leaving Group | Poor leaving groups (e.g., -F, -OR) | Good leaving groups (e.g., -Cl, -Br) |

| Nucleophile | Strong nucleophiles | Weaker nucleophiles |

| Solvent | Polar aprotic solvents that stabilize the intermediate | Less polar solvents |

This table provides a generalized summary of factors influencing the SNAr reaction mechanism.

Derivatization Strategies and Analog Design Based on the 2 4 Methoxyphenoxy 4 Methylaniline Scaffold

Synthesis of Amide and Urea (B33335) Derivatives

The primary amine group of 2-(4-methoxyphenoxy)-4-methylaniline is a key functional handle for derivatization, readily undergoing reactions to form stable amide and urea linkages. These reactions are fundamental in organic synthesis and are widely used to build molecular complexity.

Amide Synthesis: Amide derivatives are commonly prepared by reacting the aniline (B41778) with carboxylic acids or their more reactive counterparts, such as acyl chlorides or acid anhydrides. sphinxsai.comgoogle.com A general approach involves the acylation of this compound with an appropriate acyl chloride in the presence of a base, like triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. mdpi.com Alternatively, direct condensation with a carboxylic acid can be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which facilitate the formation of the amide bond. sphinxsai.com

| Derivative Type | General Reaction | Reactant (R-group) | Resulting Structure |

|---|---|---|---|

| Amide | Acylation | Acetyl Chloride (R = CH₃) | N-(2-(4-methoxyphenoxy)-4-methylphenyl)acetamide |

| Amide | Acylation | Benzoyl Chloride (R = C₆H₅) | N-(2-(4-methoxyphenoxy)-4-methylphenyl)benzamide |

| Urea | Reaction with Isocyanate | Phenyl Isocyanate (R = C₆H₅) | 1-(2-(4-methoxyphenoxy)-4-methylphenyl)-3-phenylurea |

| Urea | Reaction with Isocyanate | Methyl Isocyanate (R = CH₃) | 1-(2-(4-methoxyphenoxy)-4-methylphenyl)-3-methylurea |

Incorporation into Complex Heterocyclic Systems (e.g., Pyrimidines, Quinolones, Thiazolidinediones)

The this compound scaffold serves as a valuable building block for the synthesis of more complex heterocyclic structures, which are prevalent in pharmacologically active compounds.

Pyrimidines: The aniline nitrogen can be incorporated into a pyrimidine (B1678525) ring through condensation reactions. A common strategy involves reacting the aniline with a 1,3-dielectrophile, such as a β-dicarbonyl compound or its equivalent, which cyclizes to form the pyrimidine core. The resulting structure would feature the 2-(4-methoxyphenoxy)-4-methylphenyl group as a substituent on the pyrimidine ring.

Quinolones: Quinolone synthesis often involves the cyclization of N-arylanthranilic acids or related precursors. Using this compound, one could employ classic methods like the Gould-Jacobs reaction. This would involve reacting the aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization and subsequent hydrolysis and decarboxylation to yield a quinolone ring bearing the diaryl ether moiety.

Thiazolidinediones: The incorporation of the scaffold into a thiazolidinedione (TZD) ring, a privileged structure in medicinal chemistry, typically requires a multi-step approach. nih.govnih.gov A common route to 5-substituted TZDs is the Knoevenagel condensation of an aldehyde with 2,4-thiazolidinedione (B21345). To utilize the parent scaffold, the aniline would first need to be converted into a corresponding benzaldehyde. This aldehyde, now carrying the 2-(4-methoxyphenoxy)-4-methyl substituent pattern, can then be condensed with 2,4-thiazolidinedione in the presence of a base like piperidine (B6355638) to furnish the target benzylidene-thiazolidinedione derivative.

| Heterocyclic System | Key Synthetic Strategy | Required Co-reactant/Intermediate |

|---|---|---|

| Pyrimidine | Condensation/Cyclization | β-Dicarbonyl compounds (e.g., Acetylacetone) |

| Quinolone | Gould-Jacobs Reaction | Diethyl ethoxymethylenemalonate |

| Thiazolidinedione | Knoevenagel Condensation | Intermediate Benzaldehyde derivative |

Design and Synthesis of Polymeric Precursors

To utilize this compound in polymer science, it must first be converted into a monomer by introducing a polymerizable functional group. The synthetic strategy depends on the desired polymerization method (e.g., radical, condensation).

For addition polymerization, a vinyl or acrylate (B77674) group can be introduced. For example, the aniline nitrogen can be acylated with acryloyl chloride or methacryloyl chloride to produce a polymerizable amide monomer. An alternative approach involves attaching a styrenic moiety, for instance, by reacting the aniline with 4-vinylbenzyl chloride. This strategy is analogous to the functionalization of 2-methoxy-4-vinylphenol (B128420) (MVP), a lignin-derived monomer, which is used to prepare a variety of functional polymers via radical polymerization. mdpi.com

For condensation polymers like polyamides or polyimides, the aniline itself can serve as one part of the monomer unit. To create a difunctional monomer suitable for polymerization, a carboxylic acid group would need to be introduced elsewhere on the molecule, for example, through oxidation of the methyl group or by functionalizing one of the aromatic rings. This diamine- or amino-acid-type monomer could then be polymerized with a corresponding diacid or diacyl chloride.

Structural Modifications for Enhanced Molecular Recognition

The ability of a molecule to selectively interact with a biological target or another molecule is governed by its three-dimensional shape and electronic properties. Modifying the this compound scaffold allows for the systematic tuning of these features to enhance molecular recognition. nih.gov

Key structural features that can be modified include:

Substituents on the Aromatic Rings: The methoxy (B1213986) and methyl groups can be varied to probe steric and electronic requirements of a binding pocket. Changing the methoxy group to an ethoxy or a trifluoromethoxy group, or altering the position or nature of the alkyl substituent, can significantly impact binding affinity.

The Aniline Moiety: The amine group is a key site for hydrogen bonding, both as a donor and, after derivatization (e.g., to an amide), as both a donor and acceptor. researchgate.net Adding substituents to the nitrogen or altering its basicity can fine-tune these interactions.

By systematically synthesizing analogs with modifications at these positions, structure-activity relationships (SAR) can be established. This process is fundamental to rational drug design, where the goal is to optimize the interaction between a ligand (the designed molecule) and its receptor to achieve a desired biological response.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds by mapping the carbon and hydrogen framework.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of 2-(4-Methoxyphenoxy)-4-methylaniline would present distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on both the 4-methylaniline and 4-methoxyphenoxy rings would appear in the downfield region, typically between 6.5 and 7.5 ppm, with their specific chemical shifts and splitting patterns dictated by the electronic effects of the substituents (amino, methyl, methoxy (B1213986), and ether linkage) and their relative positions. The methyl protons of the 4-methyl group would resonate as a singlet in the upfield region, around 2.2-2.4 ppm. Similarly, the methoxy protons would also appear as a sharp singlet, typically around 3.8 ppm. The proton of the amino (-NH2) group would exhibit a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The aromatic carbons would be observed in the range of 110-160 ppm. The carbons directly attached to the oxygen and nitrogen atoms would be shifted further downfield due to the electronegativity of these atoms. The methyl carbon of the 4-methyl group would appear at a characteristic upfield chemical shift of approximately 20-25 ppm, while the methoxy carbon would be found around 55-60 ppm.

| ¹H NMR (Predicted) Data | ¹³C NMR (Predicted) Data |

| Chemical Shift (ppm) | Assignment |

| ~ 6.5 - 7.5 | Aromatic-H |

| ~ 3.8 | -OCH₃ |

| ~ 2.2 - 2.4 | Ar-CH₃ |

| Variable (broad) | -NH₂ |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would be crucial for identifying adjacent protons on the aromatic rings, helping to delineate the substitution patterns. Cross-peaks in the COSY spectrum would connect the signals of protons that are spin-coupled, typically within two to three bonds of each other. sdsu.eduscience.gov

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com This would allow for the direct assignment of protonated aromatic and methyl carbons.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display a series of absorption bands characteristic of its functional groups. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the methyl groups would be observed around 2850-3100 cm⁻¹. The C=C stretching vibrations within the aromatic rings would give rise to several bands in the 1450-1600 cm⁻¹ region. A key feature would be the strong, characteristic C-O-C asymmetric stretching of the diaryl ether linkage, typically found in the 1200-1250 cm⁻¹ range.

| FT-IR (Predicted) Data | |

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| 3300 - 3500 | N-H stretching (asymmetric and symmetric) |

| 2850 - 3100 | Aromatic and Aliphatic C-H stretching |

| 1450 - 1600 | Aromatic C=C stretching |

| 1200 - 1250 | Asymmetric C-O-C stretching (diaryl ether) |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. Raman spectra are particularly sensitive to non-polar bonds and symmetric vibrations. The FT-Raman spectrum of this compound would be expected to show strong signals for the aromatic ring breathing modes. nih.govresearchgate.net The symmetric C-O-C stretching of the ether linkage would also be observable. The non-polar C-C bonds of the aromatic rings would give rise to prominent bands, which can be useful for structural analysis. nih.govresearchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

These techniques provide insights into the electronic transitions within the molecule and are related to the extent of conjugation.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound, typically recorded in a suitable solvent like ethanol (B145695) or acetonitrile, would be expected to show absorption bands in the ultraviolet region. These absorptions correspond to π → π* electronic transitions within the aromatic rings. The presence of auxochromic groups like the amino (-NH₂) and methoxy (-OCH₃) groups, which are electron-donating, would likely cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene (B151609).

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and probing the structure of "this compound". The analysis provides a precise mass-to-charge ratio (m/z) of the parent molecule and its fragments, offering valuable insights into its chemical composition and connectivity.

The electron ionization (EI) mass spectrum of "this compound" would be expected to show a distinct molecular ion peak (M⁺). Given the compound's molecular formula, C₁₄H₁₅NO₂, its exact molecular weight is 229.27 g/mol . scbt.com This molecular ion peak is a critical piece of data confirming the identity of the compound.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Feature | Predicted Value | Significance |

| Molecular Formula | C₁₄H₁₅NO₂ | Defines the elemental composition. |

| Molecular Weight | 229.27 g/mol | Corresponds to the molecular ion peak (M⁺). scbt.com |

| Molecular Ion Peak (m/z) | 229 | Confirms the molecular weight of the compound. |

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

As of the current body of scientific literature, specific single-crystal X-ray diffraction data for "this compound" has not been reported. This technique, however, remains the gold standard for unequivocally determining the three-dimensional atomic arrangement of a crystalline solid.

Should single crystals of "this compound" be grown, X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsion angles. This data would reveal the conformation of the molecule in the solid state, including the dihedral angle between the two aromatic rings and the geometry around the amine and ether functional groups. Furthermore, this analysis would elucidate the packing of the molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding, that stabilize the crystal structure.

Other Analytical Techniques (e.g., Elemental Analysis)

Elemental analysis provides a fundamental confirmation of the empirical and molecular formula of a compound by determining the percentage composition of its constituent elements. For "this compound" (C₁₄H₁₅NO₂), the theoretical elemental composition can be calculated from its molecular formula and the atomic weights of carbon, hydrogen, nitrogen, and oxygen.

The experimental values obtained from elemental analysis should closely match these theoretical percentages to verify the purity and elemental composition of the synthesized compound.

Interactive Data Table: Theoretical Elemental Analysis of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage Composition (%) |

| Carbon | C | 12.01 | 14 | 168.14 | 73.34% |

| Hydrogen | H | 1.008 | 15 | 15.12 | 6.60% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 6.11% |

| Oxygen | O | 16.00 | 2 | 32.00 | 13.95% |

| Total | 229.27 | 100.00% |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse of computational chemistry, balancing accuracy with computational cost.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as its equilibrium geometry. For 2-(4-Methoxyphenoxy)-4-methylaniline, this would involve calculating the potential energy for various spatial arrangements of its atoms. A key focus would be the dihedral angles defining the orientation of the two phenyl rings relative to the central ether oxygen. The presence of the methyl, methoxy (B1213986), and amino groups would influence the final, lowest-energy conformation due to steric and electronic effects. The results would typically be presented in a table of bond lengths, bond angles, and dihedral angles.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

This analysis investigates the distribution of electrons within the molecule. The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical reactivity and kinetic stability. For this compound, one would expect the HOMO to be localized primarily on the electron-rich aniline (B41778) ring, while the LUMO distribution would depend on the interplay of all substituent groups.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map illustrates the charge distribution on the surface of a molecule. It uses a color scale to show regions that are electron-rich (electronegative, typically colored red) and electron-poor (electropositive, typically colored blue). For this compound, an MEP map would likely show negative potential around the oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack. Positive potential would be expected around the amino hydrogens.

Prediction of Spectroscopic Parameters and Vibrational Frequencies

DFT calculations can predict the infrared (IR) and Raman spectra of a molecule by calculating its vibrational frequencies. Each calculated frequency corresponds to a specific mode of atomic motion (e.g., stretching, bending). These theoretical spectra are invaluable for interpreting experimental spectroscopic data. Key vibrational modes for this molecule would include N-H stretching of the amino group, C-O-C stretching of the ether linkage, and various C-H and aromatic ring vibrations.

Elucidation of Reaction Pathways and Transition States

Should this molecule be involved in a chemical reaction, DFT could be used to model the entire reaction pathway. This involves identifying the structures of reactants, products, and any intermediates, as well as the high-energy transition states that connect them. Calculating the energy barriers associated with these transition states allows for the prediction of reaction kinetics and the determination of the most likely reaction mechanism.

Molecular Dynamics (MD) Simulations

While DFT focuses on static structures, Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation of this compound, typically placed in a simulated solvent box, would reveal its dynamic behavior, including conformational changes and interactions with its environment. This could provide insight into its physical properties, such as solubility and diffusion, and how it behaves in a biological or material science context.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology used to predict the physicochemical properties of chemicals based on their molecular structure. For a compound like this compound, QSPR studies can be employed to estimate various properties without the need for experimental measurements. This approach involves establishing a mathematical correlation between calculated molecular descriptors and an experimentally determined property.

The process begins with the generation of a dataset of molecules structurally related to this compound. For each molecule, a wide array of molecular descriptors is calculated. These descriptors are numerical values that encode different aspects of the molecular structure, categorized as constitutional, topological, geometrical, electronic, and lipophilic.

Once the descriptors are calculated, a mathematical model is constructed using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms such as Artificial Neural Networks (ANN). The goal is to select a subset of descriptors that best correlates with the property of interest, for instance, boiling point, vapor pressure, or aqueous solubility. The final QSPR model is an equation that can be used to predict the property for new or untested compounds, including this compound, based solely on the values of its calculated descriptors. The predictive power and robustness of the model are validated using statistical methods, such as cross-validation and external validation with a test set of compounds.

| Descriptor Class | Descriptor Example | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Count of Rotatable Bonds | Molecular flexibility. | |

| Topological | Wiener Index | Structural branching and compactness. |

| Geometrical | Molecular Surface Area | The three-dimensional size of the molecule. |

| Electronic | Dipole Moment | Polarity and charge distribution. |

| Lipophilic | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity of the molecule. |

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational simulation technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or nucleic acid) to form a stable complex. For this compound, this method can be used to explore its potential biological activity by predicting its binding affinity and interaction patterns with various protein targets.

The diaryl ether scaffold, a core component of this compound, is recognized as a "privileged scaffold" in medicinal chemistry, known to interact with a wide range of biological targets. acs.orgresearchgate.net Derivatives of this scaffold have been investigated for numerous biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties. acs.orgnih.gov Protein kinases, a family of enzymes crucial in cell signaling, are common targets for diaryl ether-containing molecules. nih.gov

A hypothetical molecular docking study of this compound would involve selecting a specific protein kinase as the receptor. The three-dimensional structures of both the ligand and the protein are required. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's active site. Each potential binding pose is evaluated using a scoring function, which estimates the binding free energy. The pose with the lowest energy score is predicted as the most favorable binding mode.

The analysis of the predicted binding pose reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the receptor's active site. This information is critical for understanding the potential mechanism of action and for guiding the rational design of more potent and selective analogs.

| Interaction Type | Potential Ligand Group Involved | Potential Protein Residue Involved |

|---|---|---|

| Hydrogen Bond | Amine (-NH2) group | Aspartate, Glutamate, Serine |

| Hydrogen Bond | Ether (-O-) oxygen | Lysine, Arginine |

| Hydrophobic Interaction | Aromatic rings, Methyl (-CH3) group | Leucine, Valine, Alanine |

| π-π Stacking | Phenyl or Aniline ring | Phenylalanine, Tyrosine, Tryptophan |

Natural Bond Orbital (NBO) and Charge Transfer Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding and interaction among orbitals. It provides a detailed understanding of charge transfer, electron delocalization, and hyperconjugative interactions within a molecule. For this compound, NBO analysis can elucidate the electronic interactions between the donor (Lewis-type) and acceptor (non-Lewis-type) orbitals, which contribute significantly to the molecule's stability and reactivity.

The analysis involves transforming the calculated wave function into a set of localized orbitals that correspond to the intuitive chemical concepts of atomic lone pairs and chemical bonds. The key output of an NBO analysis is the second-order perturbation energy, E(2), which quantifies the stabilization energy resulting from the delocalization of electrons from a filled donor NBO to an empty acceptor NBO. A higher E(2) value indicates a stronger interaction.

In this compound, significant intramolecular charge transfer events are expected. These include:

π → π* interactions: Delocalization of electrons from the π orbitals of the aromatic rings to their corresponding antibonding π* orbitals, which is characteristic of aromatic systems.

LP → σ* and LP → π* interactions: Delocalization of lone pair (LP) electrons from the oxygen and nitrogen atoms into neighboring antibonding sigma (σ) or pi (π) orbitals. For instance, the lone pair on the ether oxygen can delocalize into the antibonding C-O or C-C orbitals of the adjacent phenyl rings. Similarly, the lone pair of the aniline nitrogen can delocalize into the π* system of the aniline ring, a crucial interaction that influences the chemical properties of the amine group.

These hyperconjugative interactions lead to a more dispersed electron density, which stabilizes the molecule. The NBO analysis also provides information on the natural atomic charges, revealing the electrostatic potential across the molecule.

| Donor NBO | Acceptor NBO | Interaction Type | Significance |

|---|---|---|---|

| LP (N) | π* (C-C) of Aniline Ring | n → π | Stabilizes the molecule through resonance; activates the ring toward electrophilic substitution. |

| LP (O) of Ether | σ (C-C) of Phenyl Ring | n → σ | Contributes to the stability of the ether linkage and influences bond lengths. |

| LP (O) of Methoxy | σ (C-O) | n → σ | Stabilizes the methoxy group conformation. |

| π (C-C) of Phenyl Ring | π (C-C) of Phenyl Ring | π → π* | Aromatic stabilization and electron delocalization within the rings. |

Applications in Advanced Organic Synthesis and Materials Science Research

Utility as a Key Synthetic Intermediate for Complex Molecules

Aromatic amines are fundamental intermediates in organic synthesis, serving as precursors for a wide array of complex molecular architectures. The reactivity of the amino group in 2-(4-methoxyphenoxy)-4-methylaniline allows for a variety of chemical transformations, including diazotization, acylation, and alkylation, which are cornerstone reactions in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

For instance, related aniline (B41778) derivatives, such as 4-methoxy-2-methylaniline (B89876), have been utilized in the synthesis of complex heterocyclic compounds. One study details the synthesis of 2-(4-methoxy-2-methylanilino)-1,2-diphenylethanone through the reaction of 4-methoxy-2-methylaniline with 2-hydroxy-1,2-diphenylethanone. researchgate.net This highlights the role of substituted anilines as crucial intermediates in creating intricate molecular frameworks. While this example does not directly involve this compound, it underscores the synthetic potential of anilines with similar substitution patterns.

Precursor for Advanced Organic Building Blocks

The structure of this compound makes it an ideal candidate as a precursor for more elaborate organic building blocks. The presence of multiple functional groups—the primary amine, the ether linkage, and the aromatic rings—offers several points for chemical modification. This allows for the systematic construction of larger, more complex molecules with tailored properties.

The development of such advanced building blocks is crucial for creating novel materials and compounds with specific functions. The principles of organic synthesis allow for the transformation of simpler molecules like this compound into monomers that can be used in polymerization reactions or into fragments that can be incorporated into larger supramolecular structures.

Development of Functional Materials and Polymers

The thermal properties of polymers are critical for their application in high-temperature environments. The incorporation of aromatic and rigid structures into the polymer backbone is a common strategy to enhance thermal stability. Aromatic polymers, such as those derived from aromatic diamines, generally exhibit high glass transition temperatures (Tg) and decomposition temperatures.

Research on various polymers has shown that their thermal properties can be tailored by modifying the monomer structure. For example, studies on bio-based polymers like poly(ethylene vanillate) have explored their thermal behavior, highlighting the relationship between molecular structure and thermal stability. mdpi.com The rigid aromatic rings and the ether linkage in this compound would be expected to contribute positively to the thermal stability of polymers derived from it.

Table 1: General Thermal Properties of High-Performance Polymers

| Polymer Type | Typical Glass Transition Temperature (°C) | Typical Decomposition Temperature (°C) |

|---|---|---|

| Polyamides (Aromatic) | 200 - 350 | 400 - 550 |

This table provides a general overview of the thermal properties of aromatic polyamides and polyimides and is not specific to polymers derived from this compound.

High-performance polymers are often used in the formulation of specialized coatings and adhesives that require excellent thermal and chemical resistance. Polyimides, for example, are used as protective coatings in the electronics industry due to their dielectric properties and ability to withstand high temperatures during manufacturing processes. The incorporation of monomers with specific functional groups can further enhance properties like adhesion and solubility, which are critical for coating and adhesive applications.

Role in the Synthesis of Dyes and Agrochemicals

Aniline and its derivatives are fundamental building blocks in the synthesis of a vast range of dyes, particularly azo dyes. unb.cajchemrev.comnih.gov The synthesis of azo dyes involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich coupling component. The specific substituents on the aniline ring play a crucial role in determining the color and properties of the resulting dye.

The methoxy (B1213986) and methyl groups on the this compound structure would influence the electronic properties of the diazonium salt intermediate and, consequently, the absorption spectrum of the final azo dye. For instance, the synthesis of azo dyes from 2-methoxyaniline has been reported, demonstrating the utility of methoxy-substituted anilines in this field. impactfactor.org

In the realm of agrochemicals, many fungicides, herbicides, and insecticides are complex organic molecules that are often synthesized using aniline derivatives as key intermediates. The development of novel agrochemicals is an ongoing process, and the availability of diverse building blocks is essential for creating new active ingredients with improved efficacy and environmental profiles. While there is no direct report of this compound being used in agrochemical synthesis, its chemical structure is consistent with the types of molecules used as precursors in this industry.

Future Research Directions and Perspectives

Design of Novel Catalytic Systems for Efficient Synthesis

The synthesis of diaryl ethers, such as 2-(4-Methoxyphenoxy)-4-methylaniline, traditionally relies on methods like the Ullmann condensation, which often requires harsh reaction conditions. Future research will likely focus on the development of more efficient, sustainable, and cost-effective catalytic systems.

Key Research Areas:

Advanced Palladium and Copper Catalysis: While palladium- and copper-based catalysts are standard for C-O cross-coupling reactions, there is room for improvement. acs.orgrsc.orgjsynthchem.com Future work could involve designing sophisticated ligands that enhance catalyst stability, activity, and substrate scope, allowing for lower catalyst loadings and milder reaction conditions. The development of reusable and recoverable nanocatalysts is also a promising avenue. nih.gov

Nickel-Catalyzed Cross-Coupling: Nickel catalysis has emerged as a cost-effective alternative to palladium for cross-coupling reactions. acs.org Research into nickel-based systems for the synthesis of diaryl ethers could lead to more economical and environmentally friendly processes.

Heterogeneous Catalysis: The development of solid-supported catalysts offers advantages in terms of catalyst separation and recycling. Future investigations could explore the use of metal nanoparticles immobilized on various supports for the synthesis of this compound and its derivatives. nih.gov

Table 1: Comparison of Catalytic Systems for Diaryl Ether Synthesis

| Catalyst Type | Advantages | Disadvantages | Future Research Focus |

| Palladium-based | High efficiency, broad substrate scope | High cost, potential for metal contamination | Ligand design, lower catalyst loading |

| Copper-based | Lower cost than palladium | Often requires higher temperatures | Development of more active catalysts |

| Nickel-based | Cost-effective | Can be sensitive to air and moisture | Ligand development, improved stability |

| Heterogeneous | Easy separation, recyclable | Can have lower activity than homogeneous | Support material optimization |

Exploration of Unconventional Reaction Pathways and Conditions

Moving beyond traditional catalytic systems, future research is expected to explore unconventional methods for the synthesis of this compound. These approaches aim to improve efficiency, reduce waste, and access novel chemical space.

Promising Unconventional Methods:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates and improve yields in organic synthesis. Applying this technology to the synthesis of diaryl ethers could lead to rapid and efficient production.

Metal-Free Synthesis: The development of metal-free C-O bond formation reactions is a significant goal in green chemistry. Future research may focus on methodologies that utilize hypervalent iodine reagents or other metal-free approaches to synthesize this compound.

Electrochemical Synthesis: Electrosynthesis offers a green and sustainable alternative to traditional chemical methods by using electricity to drive reactions. acs.org The application of electrochemical methods to C-O coupling could provide a novel route to diaryl ethers. acs.org

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. These computational tools can be leveraged to accelerate the design and optimization of derivatives of this compound with desired properties.

Applications of AI and ML:

Predictive Modeling: ML algorithms can be trained on existing data to predict the physicochemical properties, biological activity, and toxicity of novel compounds. This can help prioritize the synthesis of the most promising derivatives.

De Novo Design: Generative AI models can design novel molecules with specific desired properties from scratch. This could be used to generate new diaryl ether derivatives with enhanced activity or improved safety profiles.

Reaction Optimization: AI can be used to predict the optimal reaction conditions for the synthesis of this compound, saving time and resources in the laboratory.

Discovery of Emerging Applications in Interdisciplinary Fields

The structural motifs present in this compound, including the diaryl ether, aniline (B41778), and methoxy (B1213986) groups, are found in a wide range of biologically and technologically important molecules. rsc.orgcoherentmarketinsights.comnih.govacs.org This suggests that this compound and its derivatives could find applications in various interdisciplinary fields.

Potential Areas of Application:

Medicinal Chemistry: Diaryl ethers are known to exhibit a broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and herbicidal properties. nih.govacs.orgcalstate.eduresearchgate.net The aniline moiety is also a common feature in many pharmaceuticals. researchgate.net Future research could explore the potential of this compound derivatives as therapeutic agents. The methoxyphenyl group is also present in many biologically active compounds. researchgate.netmdpi.comacgpubs.org

Agrochemicals: Substituted anilines and diaryl ethers are used in the development of herbicides and other crop protection agents. coherentmarketinsights.comresearchgate.netepa.govwikipedia.org The unique substitution pattern of this compound could be exploited to design new agrochemicals with novel modes of action.

Materials Science: Diaryl ether units are components of high-performance polymers and electronic materials due to their thermal and chemical stability. acs.orgrsc.org Derivatives of this compound could be investigated as monomers for the synthesis of new polymers with tailored properties for applications in electronics and aerospace.

常见问题

Q. What are the established synthetic routes for 2-(4-Methoxyphenoxy)-4-methylaniline, and how can reaction conditions be optimized?

Answer: The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 4-methoxyphenol and a halogenated 4-methylaniline derivative (e.g., 4-methyl-2-nitroaniline) under basic conditions. A common protocol includes:

- Reacting 4-methoxyphenol with 2-chloro-4-methylnitrobenzene in dimethylformamide (DMF) using K₂CO₃ as a base at 80–100°C for 12–24 hours.

- Reducing the nitro group to an amine via catalytic hydrogenation (H₂/Pd-C) or using NaBH₄/CuCl₂.

Optimization involves adjusting solvent polarity (e.g., DMSO for higher temperatures), base strength (e.g., Cs₂CO₃ for steric hindrance), and reaction time to improve yields (typically 60–75%) .

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H NMR confirms substitution patterns (e.g., methoxy singlet at δ 3.7–3.8 ppm, aromatic protons at δ 6.5–7.2 ppm). ¹³C NMR identifies quaternary carbons adjacent to oxygen.

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ expected at m/z 244.12).

- HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98% required for biological assays).

- IR Spectroscopy: Detects N-H stretches (~3400 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

Q. How does the electronic nature of substituents influence the reactivity of this compound in electrophilic substitution reactions?

Answer: The methoxy group activates the phenoxy ring via electron donation (+M effect), directing electrophiles (e.g., nitration, halogenation) to the para position relative to the oxygen. The methyl group on the aniline ring exerts a weak inductive effect, slightly deactivating the ring. For example:

- Nitration: Concentrated HNO₃/H₂SO₄ at 0°C yields 2-(4-methoxy-3-nitrophenoxy)-4-methylaniline.

- Bromination: Br₂ in acetic acid produces mono- or di-brominated derivatives depending on stoichiometry .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the regioselectivity of this compound in cross-coupling reactions?

Answer: DFT calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (FMOs) to identify reactive sites. For Suzuki-Miyaura coupling:

Q. What machine learning (ML) strategies can optimize catalytic systems for C–N bond formation involving this compound?

Answer:

- Dataset Curation: Compile reaction parameters (catalyst, solvent, temperature) and yields from high-throughput experiments.

- Feature Engineering: Include descriptors like catalyst’s Tolman electronic parameter, solvent polarity (ET(30)), and steric bulk of ligands.

- Model Training: Random forest algorithms predict optimal catalysts (e.g., BrettPhos Pd G3 outperforms XPhos in Buchwald-Hartwig aminations with heterocycles) .

Q. How do solvent effects and hydrogen bonding influence the tautomeric stability of this compound derivatives?

Answer:

- Polar Solvents (DMSO, MeOH): Stabilize the amine tautomer via H-bonding with the NH₂ group.

- Nonpolar Solvents (Toluene): Favor imine tautomers due to reduced dielectric shielding.

- Kinetic Studies: NMR titration (e.g., with D₂O) quantifies tautomeric equilibrium constants (Kₜ ≈ 10³ in DMSO) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

Answer:

- Enzyme Inhibition: Screen against tyrosine kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays.

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- Molecular Docking: AutoDock Vina models interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。